molecular formula C12H13BrO B169268 2-Bromo-6-phenylcyclohexanone CAS No. 155991-28-9

2-Bromo-6-phenylcyclohexanone

Cat. No.: B169268
CAS No.: 155991-28-9
M. Wt: 253.13 g/mol
InChI Key: NHQHKAJHEKEFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-phenylcyclohexanone, also known as this compound, is a useful research compound. Its molecular formula is C12H13BrO and its molecular weight is 253.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

155991-28-9

Molecular Formula

C12H13BrO

Molecular Weight

253.13 g/mol

IUPAC Name

2-bromo-6-phenylcyclohexan-1-one

InChI

InChI=1S/C12H13BrO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2

InChI Key

NHQHKAJHEKEFEL-UHFFFAOYSA-N

SMILES

C1CC(C(=O)C(C1)Br)C2=CC=CC=C2

Canonical SMILES

C1CC(C(=O)C(C1)Br)C2=CC=CC=C2

Synonyms

2-broMo-6-phenylcyclohexanone

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 15 g (86 mmole) of 2-phenylcyclohexanone in 60 mL of carbon tetrachloride at -5° C. was treated via rapid dropwise addition with a solution of 14.4 g (90 mmole) of bromine in 70 mL of carbon tetrachloride so as to maintain the reaction temperature below 5° C. The color disappeared rapidly. The mixture was concentrated in vacuo to a brown solid and the solid triturated with methanol. The resulting white solid was collected by filtration to provide 9.55 g of product. After cooling the mother liquor at -25° C., an additional 5.2 g of solid was obtained, for a total yield of 68%, a portion of which was carried on directly in Step B below.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Step AAA (1): Followed the procedure of B. Miller and H.-S. Wong Tetrahedron 1972, 28, 2369. A solution of bromine (0.348 mL, 6.75 mmol) in CCl4 (5 mL) was added dropwise to a solution of 2-phenylcyclohexanone (1.12 g, 6.43 mmol) in CCl4 (11 mL) at 0° C. The nearly colorless solution was evaporated in vacuo to afford 2-bromo-6-phenylcyclohexanone. The crude product, which is prone to decomposition, was used for subsequent chemistry without purification or characterization.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.348 mL
Type
reactant
Reaction Step Two
Quantity
1.12 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.